molecular formula C13H23NO4 B15297495 rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-ethylpiperidine-2-carboxylic acid

rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-ethylpiperidine-2-carboxylic acid

Cat. No.: B15297495
M. Wt: 257.33 g/mol
InChI Key: BIQCBRHEUBSOJD-ZJUUUORDSA-N
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Description

rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-ethylpiperidine-2-carboxylic acid: is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its piperidine ring structure, which is substituted with a tert-butoxycarbonyl group and an ethyl group. The presence of these substituents imparts unique chemical properties to the compound, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-ethylpiperidine-2-carboxylic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Ethyl Substitution: The ethyl group is introduced through alkylation reactions using ethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-ethylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated piperidine derivatives.

Scientific Research Applications

rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-ethylpiperidine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a building block in the development of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-ethylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the Boc group can influence the compound’s stability and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • rac-(2R,3S)-3-[(tert-butoxy)carbonyl]amino-piperidine-2-carboxylic acid
  • rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-methylpiperidine-2-carboxylic acid

Uniqueness

rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-ethylpiperidine-2-carboxylic acid is unique due to the specific combination of its substituents, which confer distinct chemical properties. The ethyl group, in particular, can influence the compound’s reactivity and interaction with biological targets, distinguishing it from similar compounds with different substituents.

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

(2S,3R)-3-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid

InChI

InChI=1S/C13H23NO4/c1-5-9-7-6-8-14(10(9)11(15)16)12(17)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,16)/t9-,10+/m1/s1

InChI Key

BIQCBRHEUBSOJD-ZJUUUORDSA-N

Isomeric SMILES

CC[C@@H]1CCCN([C@@H]1C(=O)O)C(=O)OC(C)(C)C

Canonical SMILES

CCC1CCCN(C1C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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